Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate

Overview

Description

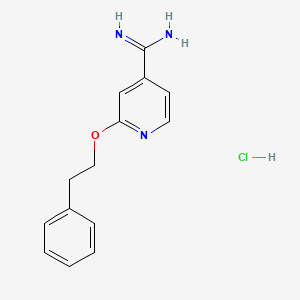

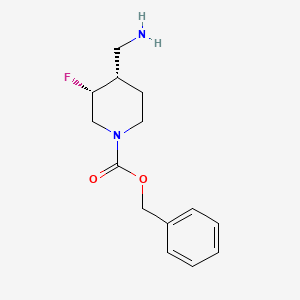

“Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C12H23N3O3 . It is also known as 4-N-(2-Amino-ethyl)-1-N-Boc-piperazine . The compound has a molecular weight of 257.33 .

Synthesis Analysis

The synthesis of “Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate” is typically achieved via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine . The reaction is performed under mild conditions at 60 °C overnight using tetrahydrofuran as solvent .Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate” is characterized by its InChI Code: 1S/C12H23N3O3/c1-5-13-10(16)14-6-8-15(9-7-14)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,13,16) . The compound is a powder at room temperature .Physical And Chemical Properties Analysis

“Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate” has a molecular weight of 257.33 . It is a powder at room temperature .Scientific Research Applications

Synthesis of Novel Organic Compounds

Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate serves as a versatile building block in the synthesis of a wide array of novel organic compounds. Its structure allows for the creation of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These compounds have diverse applications, ranging from pharmaceuticals to materials science.

Biological Activity Studies

Due to the presence of the piperazine ring, which offers conformational flexibility and the ability to form hydrogen bonds, this compound is used in the study of various biological activities. It has been found to exhibit antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive properties .

Antibacterial and Antifungal Applications

The compound has been evaluated for its antibacterial and antifungal efficacy. It shows moderate activity against several microorganisms, making it a potential candidate for further development into therapeutic agents .

Anticancer Research

The derivatives of Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate have shown promise in anticancer research. The compound’s ability to interact with macromolecules could be harnessed to design drugs that target specific pathways involved in cancer progression .

Antiparasitic and Antihistamine Potential

Research has indicated that this compound and its derivatives could have significant antiparasitic and antihistamine effects. This opens up possibilities for the development of new treatments for parasitic infections and allergic reactions .

Drug Discovery and Development

The compound’s modifiability and favorable physicochemical properties make it an important synthetic strategy in drug discovery. It can be used to adjust molecular properties to enhance drug efficacy and reduce side effects .

Radiopharmaceutical Research

In radiopharmaceutical research, functionalized piperazine derivatives, including those related to Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate, are used as starting materials for the synthesis of spiro-compounds. These are crucial for the mild introduction of fluorine-18, an important isotope in positron emission tomography (PET) imaging .

Intermediate in Biologically Active Compounds

This compound acts as an important intermediate in the synthesis of biologically active compounds, such as crizotinib, which is used in targeted cancer therapies. Its role as an intermediate allows for the creation of complex molecules with specific biological functions .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Future Directions

Piperazine derivatives like “Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate” are considered important synthetic strategies in the field of drug discovery due to their easy modificability, proper alkalinity, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties . They serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . Therefore, future research may focus on exploring the potential of this compound in the development of new drugs.

properties

IUPAC Name |

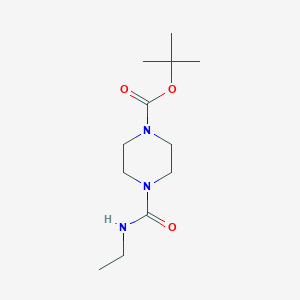

tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O3/c1-5-13-10(16)14-6-8-15(9-7-14)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCLPVWQQMAGEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1520704.png)

![tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate](/img/structure/B1520705.png)

![5-Bromo-2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1520706.png)

![Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B1520707.png)

![3-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1520711.png)

![Tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1520713.png)

![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1520718.png)

![[1-(6-chloropyrazin-2-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B1520721.png)

![1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1520722.png)

![2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline](/img/structure/B1520724.png)